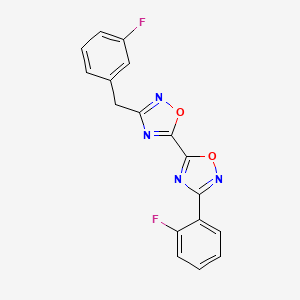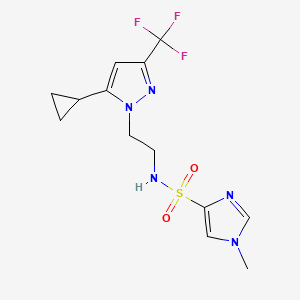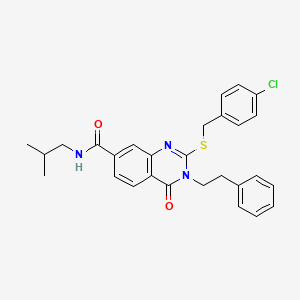
(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-((4-chlorophenyl)sulfonyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-((4-chlorophenyl)sulfonyl)acrylonitrile is a useful research compound. Its molecular formula is C19H17Cl2N3O2S and its molecular weight is 422.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Compounds similar to (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-((4-chlorophenyl)sulfonyl)acrylonitrile have shown significant potential in cancer research. For example, a related compound demonstrated substantial antiproliferative activity against various human cancer cell lines, indicating its potential as an anticancer agent. It also showed notable inhibition of tubulin assembly, leading to cell cycle arrest in specific cancer cells, and induced apoptosis in these cells (Jadala et al., 2019). Similar studies on other compounds with a related structure have shown effectiveness against various cancer types, including breast cancer (Solomon et al., 2019), (Mallikarjuna et al., 2014).
Antituberculosis Activity
Compounds with a similar molecular structure have shown promising results in antituberculosis studies. For instance, derivatives of 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone exhibited significant in vitro antituberculosis activity (Mallikarjuna et al., 2014).
Binding Affinities in Receptor Studies
These compounds have been studied for their binding affinities in various receptor studies. For example, derivatives of tetrahydrothiophenes and tetrahydrofurans, which are structurally similar, were examined for their binding affinities at human melanocortin-4 receptors (Tran et al., 2008).
Development of Radioligands and Antagonists
The synthesis and characterization of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, closely related to this compound, have led to the development of adenosine A2B receptor antagonists and a new radioligand with high affinity and selectivity (Borrmann et al., 2009).
Application in Fingerprint Detection
Research into N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives, which share a structural resemblance, has shown potential applications in latent fingerprint detection, along with antibacterial, antifungal, and anthelmintic activities (Khan et al., 2019).
Use in Fuel Cell Technology
The synthesis of polysulfone and poly (acrylic acid-co-2-(2-(piperazin-1-yl) ethylamino)-2-hydroxyethyl methacrylate) blend membranes, structurally related to this compound, has shown applications in proton exchange membrane fuel cells (Deepa et al., 2018).
Eigenschaften
IUPAC Name |
(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O2S/c20-15-4-6-18(7-5-15)27(25,26)19(13-22)14-23-8-10-24(11-9-23)17-3-1-2-16(21)12-17/h1-7,12,14H,8-11H2/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBODVIIHSRDICH-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2848025.png)

![2-[4-(1,3-Benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-1-(4-fluorophenyl)ethanone](/img/structure/B2848028.png)
![3,4,5-triethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2848030.png)
![5-[(4-Methylsulfanylphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B2848032.png)


![6-(2-Furyl)-3-[(2-oxo-2-pyrrolidin-1-ylethyl)thio][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2848037.png)
![2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2848039.png)
![3-(4-Ethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2848042.png)

![2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2848046.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2848047.png)
![N-(4-butylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2848048.png)
